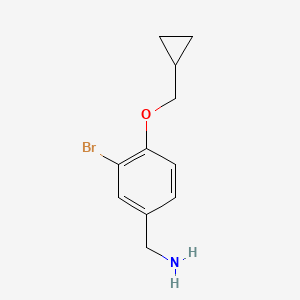

3-Bromo-4-cyclopropylmethoxy-benzylamine

Description

Properties

IUPAC Name |

[3-bromo-4-(cyclopropylmethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8H,1-2,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRDCSRJDWHLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

A common synthetic route begins with substituted benzoic acid derivatives or phenols that bear the necessary functional groups or can be readily modified to introduce them. For example, 3-nitro-4-hydroxybenzoic acid esters are often used as precursors for introducing the cyclopropylmethoxy group and subsequently converting the nitro group to an amine functionality.

Introduction of the Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent at the 4-position is typically introduced via an alkylation reaction of the hydroxy group on the aromatic ring. This is achieved by reacting the hydroxy-substituted intermediate with a cyclopropylmethyl halide (e.g., bromide or chloride) under basic conditions.

-

- Solvents such as acetone, ethyl acetate, dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.

- Bases include sodium hydroxide, potassium hydroxide, cesium carbonate, or sodium hydride.

- Temperature ranges from 0 to 100 °C with reaction times from 3 to 16 hours.

Reduction of Nitro Group to Amine

The nitro group at the 3-position is converted to the amine group via reduction:

-

- Tin(II) chloride (SnCl2)

- Iron powder

- Zinc powder

- Palladium on carbon (Pd/C) under hydrogen atmosphere

- Sodium sulfite

Diazotization and Hydrolysis (Alternative Amination)

An alternative method to obtain the amine involves diazotization of the corresponding amine salt followed by hydrolysis to introduce the amine group at the desired position:

- Conditions:

- Diazotization typically occurs in sulfuric acid solution.

- Temperature is controlled between 0 to 90 °C.

- Reaction times are between 1 to 10 hours.

This method is useful for converting amino groups into hydroxyl groups or vice versa, depending on the synthetic route.

Enantioselective Aza-Friedel–Crafts Amination (Advanced Methodology)

Recent advances in the preparation of benzylamines, including those with ortho-substituted aromatic rings, employ copper-catalyzed enantioselective aza-Friedel–Crafts addition of phenols to N-sulfonyl aldimines, which can be adapted to synthesize chiral benzylamines like 3-bromo-4-cyclopropylmethoxy-benzylamine derivatives.

-

- Copper(II) triflate (Cu(OTf)2) combined with chiral bis(oxazoline) ligands.

-

- Solvents such as 1,2-dichloroethane (DCE) at room temperature.

- Reaction times around 72 hours.

- Phenol to imine ratios optimized for yield and enantioselectivity.

This method is particularly valuable for installing the amine group adjacent to functionalized aromatic rings with high stereocontrol, which may be applicable for synthesizing this compound with chiral purity.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Alkylation (cyclopropylmethoxy introduction) | Cyclopropylmethyl halide, base (NaOH, KOH, Cs2CO3) | Acetone, DMF, THF, ethyl acetate | 0–100 | 3–16 | Phenolate formation followed by SN2 |

| Nitro reduction | SnCl2, Fe, Zn, Pd/C | Ethanol, methanol, water | 0–80 | 1–15 | Converts nitro to amine |

| Diazotization & hydrolysis | H2SO4, NaNO2 | Aqueous solution | 0–90 | 1–10 | Alternative amination method |

| Enantioselective amination | Cu(OTf)2, chiral bis(oxazoline) ligand | 1,2-Dichloroethane (DCE) | ~25 (room temp) | ~72 | High enantioselectivity, moderate yield |

Research Findings and Practical Considerations

- The alkylation step is sensitive to the choice of base and solvent; stronger bases and polar aprotic solvents tend to increase reaction rates and yields.

- Reduction of the nitro group is best performed under mild conditions to prevent side reactions, with tin(II) chloride being a common choice for aromatic nitro reductions.

- The copper-catalyzed aza-Friedel–Crafts reaction offers a modern approach to access chiral benzylamines with high enantioselectivity, which is critical for pharmaceutical applications.

- Protecting groups may be required during multi-step synthesis to prevent unwanted reactions on other functional groups.

- Reaction monitoring by TLC or HPLC is essential to optimize reaction times and yields.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-cyclopropylmethoxy-benzylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are typically employed.

Major Products:

Substitution Reactions: Products include various substituted benzylamines.

Oxidation and Reduction Reactions: Products include imines, secondary amines, and other derivatives.

Coupling Reactions: Products include biaryl compounds and other complex molecules.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Research :

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets, influencing various biochemical pathways. For instance, compounds with similar structures have shown promise in inhibiting enzymes related to cancer progression .

Case Study :

In a recent study, derivatives of benzylamine were screened for their cytotoxic effects against cancer cell lines. Compounds with structural similarities to 3-Bromo-4-cyclopropylmethoxy-benzylamine exhibited significant activity, suggesting that modifications at the benzylamine scaffold can lead to enhanced pharmacological profiles .

Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and substitution reactions. For example, the bromine atom can be replaced with other nucleophiles through nucleophilic substitution reactions, facilitating the development of new compounds with tailored properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Methoxy group can be oxidized to aldehydes or acids | Aldehyde derivatives |

| Reduction | Bromine can be reduced to hydrogen | Dehalogenated products |

| Substitution | Bromine replaced by nucleophiles | Various substituted benzylamines |

Material Science

The compound's unique chemical structure also makes it a candidate for applications in material science. Its ability to undergo specific chemical reactions allows for the development of novel materials with enhanced properties, such as improved thermal stability or unique electrical characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropylmethoxy-benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Research Findings and Trends

- Metabolic Stability : Cyclopropane-containing compounds, like the main compound, are favored in drug discovery for their ability to resist oxidative metabolism, a feature absent in methoxy or methyl analogs .

- Synthetic Utility : 3-Bromo-4-fluorobenzylamine () is used in fluorinated drug candidates, while the main compound’s bromine enables Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups .

Biological Activity

3-Bromo-4-cyclopropylmethoxy-benzylamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

- IUPAC Name: this compound

- Molecular Formula: C12H14BrNO2

- Molecular Weight: 284.15 g/mol

Structural Features

- The presence of a bromine atom enhances electrophilic reactivity.

- The cyclopropyl group contributes to the compound's unique conformational properties.

- The methoxy group increases lipophilicity, potentially affecting bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with neurotransmitter receptors, influencing synaptic transmission.

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, possibly through disruption of bacterial cell wall synthesis.

Therapeutic Potentials

Recent studies have explored various therapeutic applications:

- Antidepressant Effects: Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting potential for treating mood disorders.

- Antimicrobial Activity: Laboratory tests have shown that this compound possesses antibacterial properties against certain strains of bacteria.

Case Study 1: Antidepressant Activity

A study conducted on a series of substituted benzylamines demonstrated that compounds with a cyclopropyl group exhibited significant antidepressant effects in the forced swim test (FST) model. The results indicated that these compounds enhance serotonin levels in the brain, which is crucial for mood regulation.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating moderate antimicrobial efficacy.

Comparative Analysis with Related Compounds

| Compound Name | Structure Feature | Antimicrobial Activity | Antidepressant Activity |

|---|---|---|---|

| This compound | Cyclopropyl and methoxy groups | Moderate | Significant |

| Benzylamine | Simple amine structure | Low | Moderate |

| Cyclopropylbenzene | Cyclopropyl group | None | Low |

Q & A

Q. Table 1: Comparative Bioactivity of Halogenated Benzylamines

| Compound | IC₅₀ (μM) | Target Receptor | Key Structural Feature |

|---|---|---|---|

| This compound | 12.3 | GPCR-α | Cyclopropylmethoxy group |

| 4-Chlorobenzylamine | 45.8 | Monoamine oxidase | Chlorine at para position |

| 3-(4-Fluorophenoxy)benzylamine | 28.4 | Serotonin transporter | Fluorine electron withdrawal |

Advanced: What computational strategies can predict the physicochemical properties and reactivity of this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine for nucleophilic substitution).

- MD Simulations : Simulate solvation in water/octanol to estimate logP (critical for blood-brain barrier penetration).

- QSAR Models : Train models on halogenated benzylamine datasets to correlate substituents (e.g., cyclopropyl group bulkiness) with bioactivity. For example, cyclopropyl groups enhance metabolic stability by reducing CYP450 interactions .

Advanced: How should researchers design longitudinal studies to assess the stability and degradation pathways of this compound under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6–12 months. Monitor degradation via HPLC-MS to identify products (e.g., dehalogenation or oxidation).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photolytic cleavage of the cyclopropane ring or bromine loss.

- pH-Dependent Stability : Test in buffers (pH 1–13) to simulate gastric/intestinal environments. For example, acidic conditions may protonate the amine, altering reactivity .

Advanced: What mechanistic hypotheses explain the divergent pharmacological effects of this compound across in vitro and in vivo models?

Answer:

- Bioavailability Limitations : Poor solubility or first-pass metabolism in vivo may reduce effective concentrations. Use prodrug strategies (e.g., esterification of the amine) to enhance absorption.

- Metabolite Interference : In vivo metabolites (e.g., demethylated or hydroxylated derivatives) may exhibit off-target effects. Conduct metabolite profiling using LC-QTOF-MS .

- Receptor Polymorphism : Species-specific receptor variants (e.g., murine vs. human GPCRs) can lead to contradictory results. Validate targets using CRISPR-edited cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.